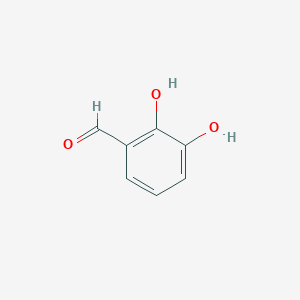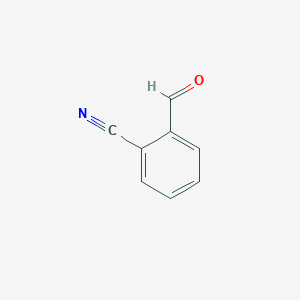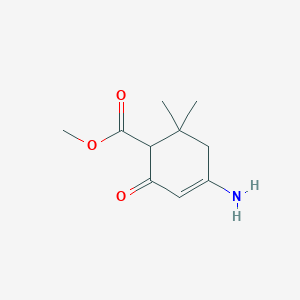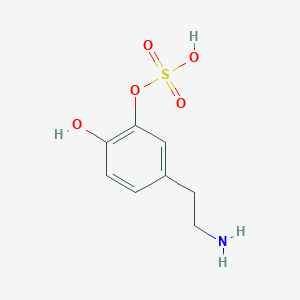
2,3-Dihydroxybenzaldehyde
Overview
Description
2,3-Dihydroxybenzaldehyde (2,3-DHB) is a naturally occurring compound found in a variety of plants and fungi. It is a derivative of benzaldehyde and is a key intermediate in the synthesis of many biologically active compounds. It has been studied extensively for its potential applications in pharmaceuticals, biotechnology, and medical research.
Scientific Research Applications
Electrodeposition and Electrocatalytic Activity
2,3-Dihydroxybenzaldehyde (DHB) is used in oxidative electrodeposition on glassy carbon electrodes. Films derived from 2,3-DHB exhibit catalytic activity in the electrooxidation of NADH, a key component in biological redox reactions. This application is significant for designing biosensors based on enzymatic activities (Pariente et al., 1996).
Hydrogel Fabrication and Characterization
3,4-Dihydroxybenzaldehyde, a derivative of catechol, has been used to modify collagen to create hydrogels. These hydrogels exhibit improved thermal stability and enhanced enzymatic resistance, indicating potential for biomedical applications, particularly in tissue engineering (Duan et al., 2018).
Spectral Studies
Chlorinated 3,4-dihydroxybenzaldehydes have been examined using NMR spectroscopy to understand their chemical behavior in various solvents. This research contributes to a deeper understanding of the molecular structure and reactivity of these compounds (Kolehmainen et al., 1995).
Wine Oxidation Processes
Dihydroxybenzaldehyde plays a role in the oxidation of caffeic acid in wine. It reacts with flavanol compounds like catechin to produce colored compounds, influencing the color and flavor profile of wine (Lutter et al., 2007).
Anticorrosion Properties
3,4-Dihydroxybenzaldehyde has been shown to affect the microstructural and corrosion behavior of nanocrystalline Ni-W alloy coatings. It enhances the anticorrosion performance of these coatings, which is crucial in industrial applications (Kumar et al., 2019).
Synthesis of Complexes for Antidiabetic Activity
Complexes of Cr3+ with Schiff-bases of metformin and dihydroxybenzaldehydes, including this compound, have been synthesized. These complexes have potential antidiabetic activity, opening avenues for pharmaceutical research (Mahmoud et al., 2016).
Mechanism of Action
Target of Action
2,3-Dihydroxybenzaldehyde primarily targets the cellular antioxidation system of fungi . It disrupts the functioning of key antioxidation components such as superoxide dismutases and glutathione reductase .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis . This disruption is achieved through the redox-active properties of this compound . The compound’s antifungal activity is also linked to its ability to disrupt cellular antioxidation .
Biochemical Pathways
This compound affects the oxidative stress-response pathway . It has been found to elevate the activities of conventional antifungal agents that target the oxidative and osmotic stress response systems . The compound’s effect on these pathways leads to downstream effects that inhibit fungal growth .
Pharmacokinetics
It is known to be soluble in 95% ethanol , which could influence its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of fungal growth . By disrupting cellular antioxidation and affecting the oxidative stress-response pathway, the compound effectively inhibits the growth of fungi .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, as evidenced by studies on its electrochemical oxidation in methanol at various pH levels . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,3-Dihydroxybenzaldehyde interacts with various enzymes and proteins. For instance, it has been found to disrupt the antioxidation system of fungi, indicating its potential as an antifungal agent
Cellular Effects
The cellular effects of this compound are largely attributed to its ability to disrupt cellular antioxidation . This disruption can lead to the inhibition of fungal growth, suggesting that this compound could be used as a potential antifungal agent .
Molecular Mechanism
The molecular mechanism of this compound involves the disruption of cellular antioxidation . It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Metabolic Pathways
It is known that phenolic compounds like this compound are involved in the shikimate pathway .
properties
IUPAC Name |
2,3-dihydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-4-5-2-1-3-6(9)7(5)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWOUPGDGMCKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179411 | |
| Record name | 2,3-Dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24677-78-9 | |
| Record name | 2,3-Dihydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24677-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024677789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24677-78-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dihydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP9HDE43LE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-Dihydroxybenzaldehyde?
A1: The molecular formula of this compound is C7H6O3, and its molecular weight is 138.12 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Various spectroscopic techniques have been employed to characterize this compound. [] These include:
- IR Spectroscopy: Characteristic bands for OH stretching vibrations (3622 cm-1), N-H bond (3450 cm-1), double bonds C=C and C=N (1608 and 1541 cm-1, respectively), and C=O bond (1722 cm-1) have been observed. []
- NMR Spectroscopy: Peaks at 3.9 ppm in the 1H NMR spectrum correspond to protons of the thiadiazine fragment, while peaks in the region of 7.5-8.4 ppm are characteristic of the coumarin ring. []
- UV-Vis Spectroscopy: This technique is helpful in studying the complexation and binding interactions of this compound and its derivatives. [, , ]
Q3: What is known about the tautomerism of this compound?
A3: Research has demonstrated that this compound can exhibit ring-chain tautomerism, specifically a prototropic ketoenamine-enolimine equilibrium at room temperature. This phenomenon contributes to the compound's thermochromic properties. []
Q4: How does steric hindrance influence the structure of this compound derivatives?
A4: Studies on Schiff base derivatives of this compound show that steric hindrance can influence the compound's preference for ring or chain tautomeric forms. Bulky substituents can hinder the formation of intramolecular hydrogen bonds, impacting the compound's structure and properties. []
Q5: Does this compound exhibit antimicrobial activity?
A5: Yes, research indicates that this compound and its derivative, gentisaldehyde, show promising antimicrobial activity against Staphylococcus aureus strains associated with bovine mastitis. Notably, they exhibit this activity at low cytotoxic concentrations, suggesting potential as antiseptics in preventing bovine mastitis and reducing antibiotic use in dairy cows. []
Q6: How does this compound impact fungal pathogens?
A6: Studies demonstrate that this compound can chemosensitize fungal pathogens to conventional antifungal agents. Its antifungal activity appears to involve targeting cellular oxidative stress response systems, particularly those regulated by the HOG1 signaling pathway. []
Q7: Does this compound have sedative effects?
A7: Research on rats suggests that co-administration of 4-Hydroxy-3-methoxybenzaldehyde (a component of Gastrodia elata) and this compound exhibits sedative effects. This combination significantly reduced pentylenetetrazole-induced lethality and enhanced pentobarbital-induced sleeping time, suggesting potential anticonvulsant and sedative properties. []
Q8: What is the role of this compound in iron transport?
A8: Studies have explored iron complexes formed with this compound as model compounds for microbial iron-transport compounds. These investigations provide insights into the solution chemistry and oxidation states of iron in phenolic and catecholic systems, potentially contributing to the understanding of iron transport mechanisms in biological systems. []
Q9: Does this compound play a role in plant metabolism?
A9: Research suggests that this compound can be formed from d-Galacturonic acid during heat treatment. This finding contributes to understanding the chemical reactions and color formation in plant-based food systems. []
Q10: How is this compound used in material synthesis?
A10: this compound acts as a valuable precursor in synthesizing various materials:
- Nanocomposites: It functionalizes sodium magnesium silicate hydroxide/sodium magnesium silicate hydrate nanostructures, creating a novel nanocomposite for removing Cd(II) and Cu(II) ions from water. []
- Organotin(IV) Complexes: It acts as a starting material for synthesizing new organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives, exhibiting cytotoxic activity against the MCF-7 cancer cell line. []
- Salen-Type Ligands: It plays a key role in synthesizing salen-type ligands functionalized with pyrrole derivative pendant arms, contributing to developing new materials with potential applications in coordination chemistry. []
- Chiral Lanthanide Clusters: It acts as a building block in assembling pinwheel/twist-shaped chiral lanthanide clusters with rotor structures, offering insights into directional construction and magnetic properties of lanthanide clusters. []
- Uranyl(VI) Complexes: It serves as a precursor for synthesizing mono- and homo-binuclear uranyl(VI) complexes with compartmental Schiff bases, expanding the knowledge of uranyl coordination chemistry and potential applications in nuclear waste management. []
Q11: Can this compound be used in the synthesis of biologically active compounds?
A11: Yes, this compound has been utilized in synthesizing:
- Cassiferaldehyde and Analogs: It serves as a starting point for preparing cassiferaldehyde, a naturally occurring tyrosinase inhibitor, and its analogs, highlighting its potential in medicinal chemistry. []
- Hydroxytyrosol: An efficient method for synthesizing hydroxytyrosol, a naturally occurring ortho-diphenolic component of olive oil with various reported biological functions, uses this compound as a starting material. []
Q12: How is this compound used in chemosensing applications?
A12: Researchers have developed a chemosensor by reacting this compound with octopamine. This sensor effectively detects iron in water with a distinct color change from pale yellow to brown, demonstrating its potential for environmental monitoring applications. []
Q13: Have computational methods been used to study this compound?
A13: Yes, computational chemistry techniques have been employed:
- DFT Calculations: These were used to investigate the metalloaromaticity of titanium and zirconium oxo clusters synthesized using this compound oxime, providing insights into their electronic properties and potential applications in electronics and catalysis. []
- Natural Bond Orbital (NBO) Analysis: This method, alongside the molecular tailoring approach, was used to estimate relative intramolecular hydrogen bond energies in this compound and explore the impact of substitutions on hydrogen bond strength, deepening the understanding of its structural features. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














